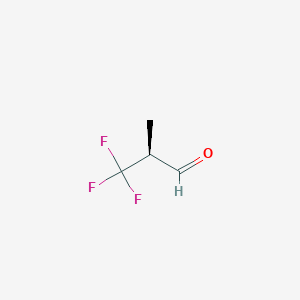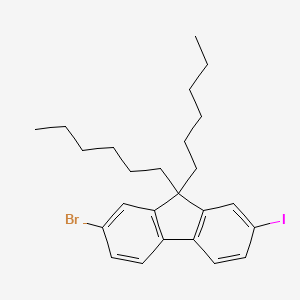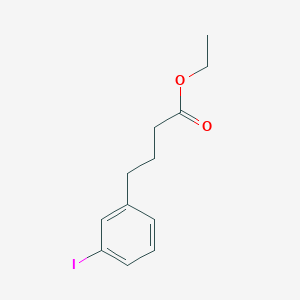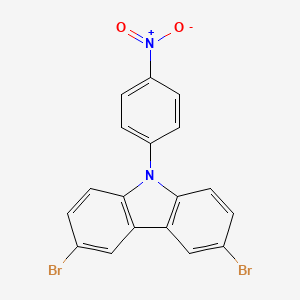
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is a chemical compound with the molecular formula C18H10Br2N2O2 and a molecular weight of 446.0922 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and nitro groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- typically involves the bromination of carbazole followed by nitration. The synthetic route can be summarized as follows:
Bromination: Carbazole is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 6 positions.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, Grignard reagents, organolithium compounds, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- can be compared with other similar compounds, such as:
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: This compound has a similar structure but with a bromophenyl group instead of a nitrophenyl group.
3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole: This compound features a tert-butylphenyl group, which can influence its chemical properties and applications.
Eigenschaften
CAS-Nummer |
255829-24-4 |
|---|---|
Molekularformel |
C18H10Br2N2O2 |
Molekulargewicht |
446.1 g/mol |
IUPAC-Name |
3,6-dibromo-9-(4-nitrophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2N2O2/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)21(17)13-3-5-14(6-4-13)22(23)24/h1-10H |
InChI-Schlüssel |
AFOFVDGGCVPOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





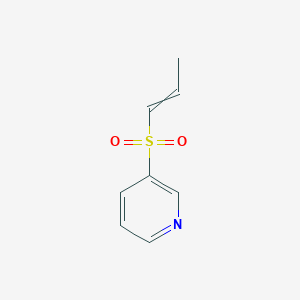
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
